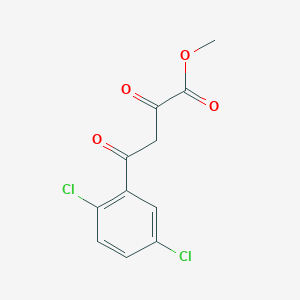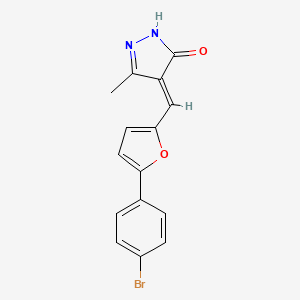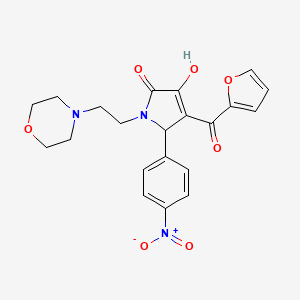
Methyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate, also known as MDCPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. MDCPB belongs to the class of compounds known as diketene derivatives, which have been shown to exhibit a range of biological activities.
Scientific Research Applications
Molecular Docking and Biological Activity
- Molecular Docking, Vibrational, Structural, Electronic, and Optical Studies : A comparative study between 4-[(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid (6DAMB) and 4-[(2, 5– dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid (5DAMB) using experimental (FT-IR and FT-Raman) spectra and theoretical (DFT approach) calculations highlighted their stability, reactivity, nonlinear optical materials potential, and biological activities through Auto-dock studies indicating inhibition of Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).
Structural and Vibrational Analysis
- FT-IR, Molecular Structure, First Order Hyperpolarizability, MEP, HOMO and LUMO Analysis : Research on 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid synthesized and analyzed through various spectroscopic methods, provided insights into molecular structure, vibrational wavenumbers, and stability arising from hyper-conjugative interactions (Rahul Raju et al., 2015).
Photocatalytic Applications
- Photoelectrochemical Sensor for Toxic Pollutants : The development of a sensitive photoelectrochemical sensor based on the heterojunction between a BiPO4 nanocrystal and a BiOCl nanosheet for detecting 4-Chlorophenol (4-CP), showcasing its potential in environmental monitoring and pollutant detection (Yan et al., 2019).
Environmental Chemistry and Toxicology
- Electrochemical Treatment of Toxic Pollutants : Studies on the electrochemical oxidation of pollutants like Methyl Red (MR) and sodium 2,4-dichlorophenoxyacetate (2,4-DNa) on different anodes offered insights into the oxidative degradation processes, contributing to environmental remediation efforts (Santos et al., 2020).
properties
IUPAC Name |
methyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O4/c1-17-11(16)10(15)5-9(14)7-4-6(12)2-3-8(7)13/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEYUXSMQGGBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2668436.png)
![1-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2668437.png)
![[2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2668440.png)


![2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2668445.png)


![Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2668448.png)
![3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-6-methylpyridazine](/img/structure/B2668450.png)
![4-[(3,4-Dimethoxyphenyl)sulfonyl]-6-fluoro-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline](/img/structure/B2668453.png)
![(4Ar,7aS)-1-(2-ethenylsulfonylethyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B2668455.png)
